![molecular formula C13H22FNO2Si B15362535 2-[Tert-butyl(dimethyl)silyl]oxy-2-(5-fluoro-2-pyridyl)ethanol](/img/structure/B15362535.png)
2-[Tert-butyl(dimethyl)silyl]oxy-2-(5-fluoro-2-pyridyl)ethanol
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Overview
Description
2-[Tert-butyl(dimethyl)silyl]oxy-2-(5-fluoro-2-pyridyl)ethanol is an organic compound with the molecular formula C13H22FNO2Si It is characterized by the presence of a tert-butyl(dimethyl)silyl group, a fluoro-substituted pyridine ring, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Tert-butyl(dimethyl)silyl]oxy-2-(5-fluoro-2-pyridyl)ethanol typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the silyl ether. The fluoro-substituted pyridine is then introduced through a nucleophilic substitution reaction, often using a suitable fluoride source like potassium fluoride (KF) or cesium fluoride (CsF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[Tert-butyl(dimethyl)silyl]oxy-2-(5-fluoro-2-pyridyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-[Tert-butyl(dimethyl)silyl]oxy-2-(5-fluoro-2-pyridyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[Tert-butyl(dimethyl)silyl]oxy-2-(5-fluoro-2-pyridyl)ethanol involves its interaction with specific molecular targets and pathways. The fluoro-substituted pyridine ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The silyl ether group provides stability and lipophilicity, enhancing the compound’s bioavailability and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
- 2-[Tert-butyl(dimethyl)silyl]oxy-2-(2-pyridyl)ethanol
- 2-[Tert-butyl(dimethyl)silyl]oxy-2-(4-fluoro-2-pyridyl)ethanol
- 2-[Tert-butyl(dimethyl)silyl]oxy-2-(3-fluoro-2-pyridyl)ethanol
Uniqueness
2-[Tert-butyl(dimethyl)silyl]oxy-2-(5-fluoro-2-pyridyl)ethanol is unique due to the specific position of the fluoro substituent on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The combination of the silyl ether protecting group and the fluoro-substituted pyridine ring makes this compound a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C13H22FNO2Si |
---|---|
Molecular Weight |
271.40 g/mol |
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxy-2-(5-fluoropyridin-2-yl)ethanol |
InChI |
InChI=1S/C13H22FNO2Si/c1-13(2,3)18(4,5)17-12(9-16)11-7-6-10(14)8-15-11/h6-8,12,16H,9H2,1-5H3 |
InChI Key |
SKWHGZFNVBIDNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CO)C1=NC=C(C=C1)F |
Origin of Product |
United States |
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